molecular formula C11H10N2O2S2 B1417520 2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one CAS No. 860648-64-2

2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one

Cat. No.: B1417520
CAS No.: 860648-64-2
M. Wt: 266.3 g/mol
InChI Key: SIDFIPNVMXIWFL-UHFFFAOYSA-N
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Description

2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a hydroxyamino group, a benzylidene group with a methylthio substituent, and a thiazol-4(5H)-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with 4-(methylthio)benzaldehyde in the presence of an appropriate catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to hydroxylamine hydrochloride in the presence of a base like sodium acetate to introduce the hydroxyamino group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to a nitroso group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium acetate, potassium carbonate.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation: Formation of 2-(Nitrosoamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one.

    Reduction: Formation of 2-(Hydroxyamino)-5-(4-(methylthio)benzyl)thiazol-4(5H)-one.

    Substitution: Formation of various substituted thiazol-4(5H)-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxyamino and benzylidene groups. These interactions may lead to the modulation of biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxyamino)-5-(4-(methylthio)phenyl)thiazol-4(5H)-one: Similar structure but lacks the benzylidene group.

    2-(Amino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one: Similar structure but lacks the hydroxyamino group.

    2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazole: Similar structure but lacks the thiazol-4(5H)-one core.

Uniqueness

2-(Hydroxyamino)-5-(4-(methylthio)benzylidene)thiazol-4(5H)-one is unique due to the presence of both the hydroxyamino and benzylidene groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other thiazole derivatives, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-hydroxyimino-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-16-8-4-2-7(3-5-8)6-9-10(14)12-11(13-15)17-9/h2-6,15H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDFIPNVMXIWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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